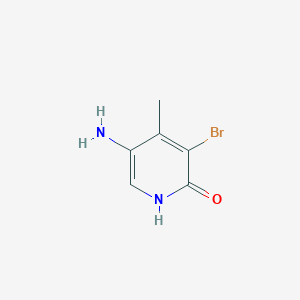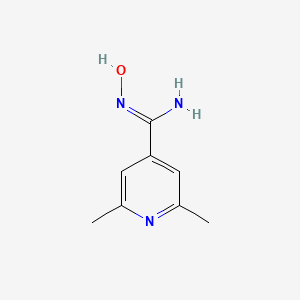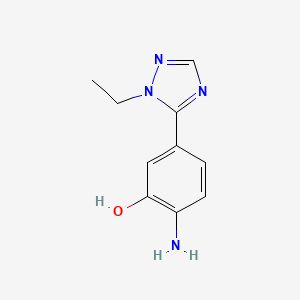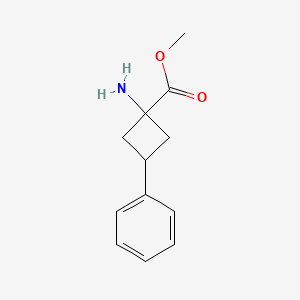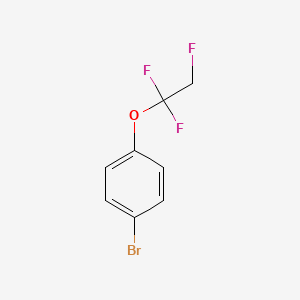
2-(Dimethylphosphoryl)-6-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylphosphoryl)-6-fluoropyridine is an organophosphorus compound that features a pyridine ring substituted with a dimethylphosphoryl group at the 2-position and a fluorine atom at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphoryl)-6-fluoropyridine typically involves the reaction of 6-fluoropyridine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
6-Fluoropyridine+Dimethylphosphoryl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to facilitate the reaction and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylphosphoryl)-6-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be further oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphoryl group would yield phosphine oxides, while substitution of the fluorine atom could result in various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Dimethylphosphoryl)-6-fluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Dimethylphosphoryl)-6-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can also influence the compound’s binding affinity and specificity through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylphosphoryl)pyridine: Lacks the fluorine atom, which may result in different reactivity and binding properties.
6-Fluoropyridine: Lacks the dimethylphosphoryl group, affecting its chemical behavior and applications.
2-(Dimethylphosphoryl)-4-fluoropyridine:
Uniqueness
2-(Dimethylphosphoryl)-6-fluoropyridine is unique due to the combined presence of the dimethylphosphoryl group and the fluorine atom, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biochemical and industrial applications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H9FNOP |
|---|---|
Poids moléculaire |
173.12 g/mol |
Nom IUPAC |
2-dimethylphosphoryl-6-fluoropyridine |
InChI |
InChI=1S/C7H9FNOP/c1-11(2,10)7-5-3-4-6(8)9-7/h3-5H,1-2H3 |
Clé InChI |
JGJGNUZXJRTESE-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CC=CC(=N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



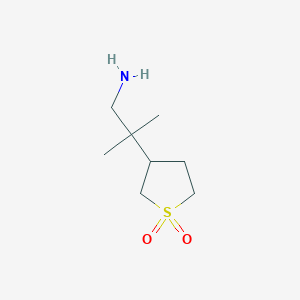
![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)






